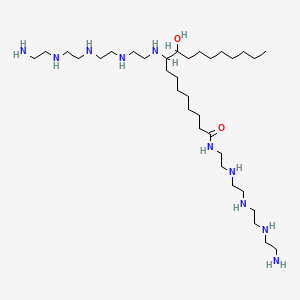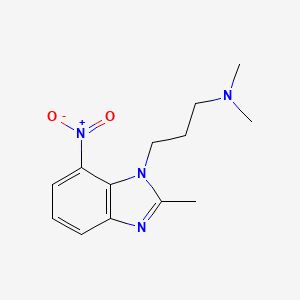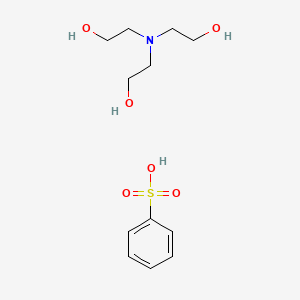
Einecs 260-839-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for enzymes and proteins.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include binding to active sites and altering the conformation of target molecules .
Comparación Con Compuestos Similares
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), can be compared with other similar compounds such as:
Benzenesulphonic acid: A simpler compound with similar acidic properties but lacking the nitrilotriethanol component.
2,2’,2’'-Nitrilotriethanol: A compound with similar chelating properties but without the sulfonic acid group.
The uniqueness of benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), lies in its combined properties of both benzenesulphonic acid and nitrilotriethanol, making it versatile for various applications .
Propiedades
Número CAS |
68411-31-4 |
|---|---|
Fórmula molecular |
C12H21NO6S |
Peso molecular |
307.37 g/mol |
Nombre IUPAC |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
Clave InChI |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Descripción física |
Liquid |
Números CAS relacionados |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




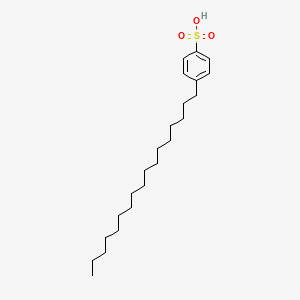
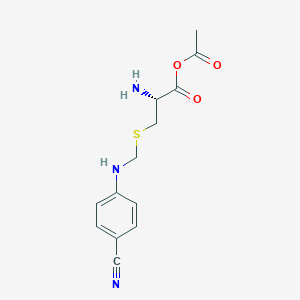
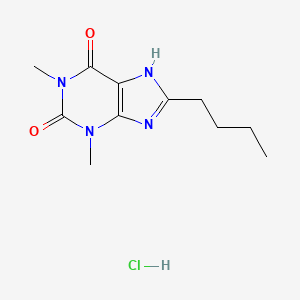


![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)

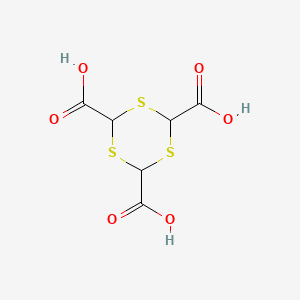
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
